3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
This compound belongs to the pyrrolidine-2,5-dione (succinimide) family, featuring a bicyclic framework with a 3-methylphenyl substituent at the 1-position and a 6-ethoxybenzothiazole-sulfanyl group at the 3-position.
Properties
IUPAC Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-14-7-8-15-16(10-14)26-20(21-15)27-17-11-18(23)22(19(17)24)13-6-4-5-12(2)9-13/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAKREDMRZKXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with 3-methylphenylpyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical tools.
Medicine: Research has explored its potential as a therapeutic agent, particularly for its anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to inflammation, pain, and cellular signaling. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Structural Analog 1: 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)
Key Features :
- Shared 6-ethoxybenzothiazole group.
- Pyrimidine-carboxamide replaces the pyrrolidine-2,5-dione core.
Comparison :
Structural Analog 2: 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
Key Features :
- Shared pyrrolidine-2,5-dione core.
- Long alkyl sulfanyl chain replaces the aromatic benzothiazole group.
Comparison :
- Physicochemical Properties : The alkyl chain in this analog likely increases hydrophobicity, whereas the target compound’s benzothiazole enhances aromatic interactions.
Structural Analog 3: Benzothiazole-Pyrazoline Derivatives (e.g., 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole)
Key Features :
- Shared benzothiazole group.
- Pyrazoline ring instead of pyrrolidine-2,5-dione.
Comparison :
- Bioactivity : Pyrazoline-benzothiazole hybrids exhibit antitumor and antidepressant activities, implying that the target compound’s benzothiazole may contribute to similar mechanisms .
- Synthetic Routes : Both compounds use condensation reactions (e.g., hydrazine derivatives with ketones), but the target compound requires sulfanyl-pyrrolidine coupling .
Data Table: Structural and Functional Comparison
*Inferred from structural analogs; direct data unavailable.
Research Findings and Implications
- Synthetic Challenges : The target compound’s sulfanyl-linked benzothiazole requires precise coupling conditions to avoid disulfide byproducts, contrasting with simpler alkylation in analog 2 .
- Bioactivity Predictions : The 6-ethoxybenzothiazole group may enhance blood-brain barrier penetration, suggesting CNS-targeted applications, whereas pyrimidine analogs like Z14 are more suited for peripheral targets .
- Heterocyclic Diversity : Replacement of the pyrrolidine-2,5-dione core with pyrimidine (Z14) or pyrazoline (I) alters hydrogen-bonding capacity and ring strain, impacting target selectivity .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Utilize Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, vary parameters such as solvent polarity (e.g., ethanol, DMF), reaction time (2–8 hours), and temperature (reflux vs. room temperature) to identify optimal conditions. Recrystallization from DMF–EtOH (1:1) mixtures can improve purity . Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., reagent stoichiometry, catalyst loading) to maximize yield .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrrolidine and benzothiazole rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety protocols are critical during handling and synthesis?
- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines for advanced laboratories, including fume hood use for volatile solvents (e.g., ethanol, DMF) and PPE (gloves, goggles). Pre-experiment safety assessments must address risks associated with sulfanyl groups (potential toxicity) and ethoxybenzothiazole intermediates (flammability) .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways or regioselectivity for derivatization?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map energy profiles for sulfanyl-group substitution or ethoxy-ring modifications. Tools like Gaussian or ORCA can simulate transition states, while molecular docking predicts interactions with biological targets (e.g., enzymes). Integrate computational results with experimental data via ICReDD’s feedback loop to refine synthetic routes .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodological Answer : Conduct dose-response assays to validate in silico predictions (e.g., IC₅₀ values). If discrepancies persist, reassess computational parameters (e.g., solvent models, protonation states). Use cheminformatics (e.g., PubChem datasets) to cross-reference structural analogs and identify confounding factors (e.g., metabolic instability) .
Q. How can heterogeneous catalysis improve scalability of key reactions (e.g., Suzuki coupling)?
- Methodological Answer : Screen palladium-supported catalysts (e.g., Pd/C, Pd-NPs) under microwave irradiation to enhance reaction efficiency. Monitor by-products via HPLC-MS and optimize ligand design to minimize metal leaching. Compare batch vs. continuous-flow reactors for large-scale synthesis .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins. For in vivo studies, use radiolabeling (e.g., ¹⁴C-tagged ethoxy groups) to track metabolic pathways. Pair with transcriptomics/proteomics to identify downstream effects .
Tables for Key Data
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | Thermocouple monitoring | |
| Recrystallization Solvent | DMF–EtOH (1:1) | Melting point analysis | |
| Catalyst Loading (Pd-based) | 2–5 mol% | ICP-MS for metal residue | |
| Bioactivity Validation | IC₅₀ < 10 µM | Cell viability assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
